molecular formula C9H7ClF2O B151465 2-Chloro-1-(2,4-difluorophenyl)propan-1-one CAS No. 138457-39-3

2-Chloro-1-(2,4-difluorophenyl)propan-1-one

Cat. No.: B151465
CAS No.: 138457-39-3
M. Wt: 204.6 g/mol
InChI Key: QDXQWKIKBKUTRB-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-difluorophenyl)propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClF2O and its molecular weight is 204.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Salian et al. (2018) synthesized chalcone derivatives, including compounds related to 2-Chloro-1-(2,4-difluorophenyl)propan-1-one, through a Claisen-Schmidt condensation reaction. They characterized these compounds using FT-IR, elemental analysis, and X-ray diffraction, exploring their molecular structures and intermolecular interactions (Salian et al., 2018).
  • Catalytic Applications :

    • Aydemir et al. (2014) reported on the synthesis of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, a compound structurally similar to this compound, and its use in Ru(II)–phosphinite compounds for catalytic transfer hydrogenation. This highlights potential catalytic applications of related compounds (Aydemir et al., 2014).
  • Photocyclization Studies :

    • Košmrlj & Šket (2007) studied the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones. Their findings are relevant to understanding the photochemical behavior of compounds like this compound and the factors influencing their reactions (Košmrlj & Šket, 2007).
  • Molecular Docking and Computational Studies :

    • Jayasudha et al. (2020) conducted molecular docking and computational studies on a compound structurally related to this compound. Their research provides insights into the compound's spectroscopic characteristics, molecular structure, and potential biological activities (Jayasudha et al., 2020).
  • Process Development and Synthesis :

    • Bentley et al. (2002) detailed the discovery and process development of fosfluconazole, a prodrug of Diflucan, which includes compounds similar to this compound in its synthesis pathway. This research emphasizes the importance of such compounds in the development of pharmaceuticals (Bentley et al., 2002).

Safety and Hazards

This compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-chloro-1-(2,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXQWKIKBKUTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into the solution of 1,3-Difluorobenzene in 1,2-dicholoroethane (DCE) was added anhydrous aluminium chloride (1.2 mol eqnt.) at 25-30° C. and stirred for 30 minutes. The reaction mixture was then cooled to 0° C. and (±)2-chloropropionyl chloride (1.1 molar equivalent), diluted in DCE, was then added into it over a period of 30-60 min keeping the reaction temperature below 20° C. After the addition was over, reaction mixture was stirred at room temperature for 5-7 hours. For workup, reaction mixture was diluted with DCE and poured into chilled aq. hydrochloric acid solution (5%). The mixture was extracted with DCE and the combined organic layer was washed with 5% aq. sodium bicarbonate solution and water. The solvent was evaporated off under reduced pressure to afford an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.